
4-chloro-N-methylpyridine-3-carboxamide
Descripción general
Descripción
4-Chloro-N-methylpyridine-3-carboxamide, also known as 4-chloro-N-methylpicolinamide, is a chemical compound with the molecular formula C7H7ClN2O and a molecular weight of 170.6 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with a chlorine atom and a carboxamide group . The SMILES string representation of the molecule isCNC(=O)c1cc(Cl)ccn1 . Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 170.60 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Safety and Hazards
Propiedades
Número CAS |
62458-78-0 |
|---|---|
Fórmula molecular |
C7H7ClN2O |
Peso molecular |
170.59 g/mol |
Nombre IUPAC |
4-chloro-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C7H7ClN2O/c1-9-7(11)5-4-10-3-2-6(5)8/h2-4H,1H3,(H,9,11) |
Clave InChI |
JWPKMXPQNPSIGE-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=C(C=CN=C1)Cl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-2-ethyl-4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B8763639.png)

![N-[2-(5-Ethyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B8763653.png)
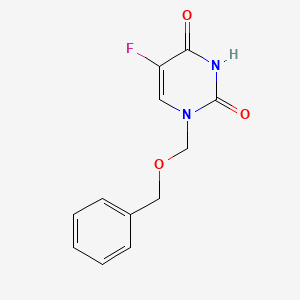
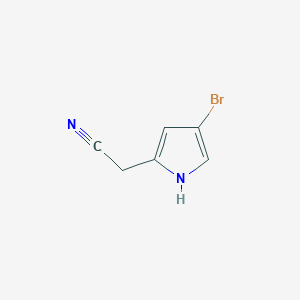
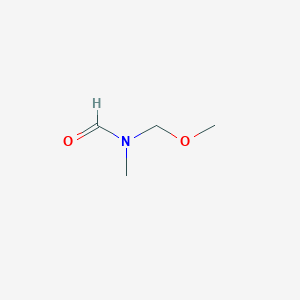
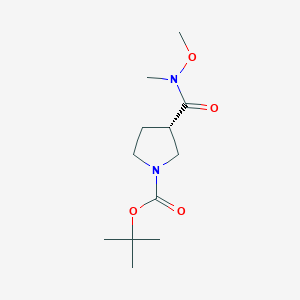


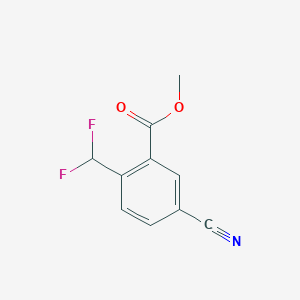



![2-Chloro-3-phenylpyrazolo[1,5-A]pyridine](/img/structure/B8763734.png)